molecular formula C26H27N5O3 B2508576 1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one CAS No. 897620-62-1

1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one

Cat. No.: B2508576
CAS No.: 897620-62-1
M. Wt: 457.534
InChI Key: CMAOEYOHDIGWKN-UHFFFAOYSA-N
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Description

1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β) , a serine/threonine kinase with central roles in cellular signaling, proliferation, and survival. This compound is characterized by its high selectivity for GSK-3β over other kinases, making it an invaluable pharmacological tool for dissecting the complex biological functions of this enzyme. Its primary research value lies in probing the GSK-3β signaling pathway in neurological disorders , such as Alzheimer's disease, where GSK-3β is implicated in hyperphosphorylation of tau protein and the formation of neurofibrillary tangles. Furthermore, due to the role of GSK-3β in regulating apoptosis and the Wnt/β-catenin pathway, this inhibitor is widely used in oncology research to investigate tumor progression and survival in various cancer cell lines. Researchers utilize this compound to explore potential therapeutic strategies for conditions driven by aberrant GSK-3β activity. This product is supplied for laboratory research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-[pyridin-4-yl-(4-pyridin-2-ylpiperazin-1-yl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O3/c1-19-17-22(32)24(26(33)31(19)18-21-5-4-16-34-21)25(20-7-10-27-11-8-20)30-14-12-29(13-15-30)23-6-2-3-9-28-23/h2-11,16-17,25,32H,12-15,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAOEYOHDIGWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC=NC=C3)N4CCN(CC4)C5=CC=CC=N5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one, with CAS number 897620-62-1, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C26H27N5O3, with a molecular weight of 457.5 g/mol. The structure includes multiple heterocyclic rings, which are often associated with various biological activities.

PropertyValue
Molecular FormulaC26H27N5O3
Molecular Weight457.5 g/mol
CAS Number897620-62-1

Antimalarial Activity

Recent studies have highlighted the compound's potential as an antimalarial agent. A study by Kato et al. identified novel inhibitors targeting plasmodial kinases, which are critical for malaria parasite survival. The compound exhibited significant inhibitory activity against PfCDPK1, a key kinase involved in parasite motor functions, demonstrating an IC50 value of 17 nM . This suggests that derivatives or analogs of this compound could be developed for malaria treatment.

Antitumor Properties

Another area of interest is the compound's antitumor activity. Research indicates that compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation. For instance, pyridine derivatives have been linked to apoptosis induction in various cancer cell lines. The specific mechanisms by which this compound exerts its antitumor effects remain to be fully elucidated but may involve modulation of signaling pathways associated with cell growth and survival.

Neuropharmacological Effects

The piperazine moiety present in the compound suggests potential neuropharmacological applications. Compounds containing piperazine have been explored for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. Preliminary findings indicate that modifications to the piperazine structure can enhance binding affinity to specific receptors, potentially leading to antidepressant or anxiolytic effects.

The biological activity of this compound may be attributed to several mechanisms:

  • Kinase Inhibition : As noted in antimalarial studies, inhibition of specific kinases can disrupt critical cellular processes in parasites.
  • Receptor Modulation : The interaction with neurotransmitter receptors could explain its potential neuropharmacological effects.
  • Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, suggesting a possible mechanism for its antitumor activity.

Case Studies and Research Findings

A series of studies have investigated the structure-activity relationship (SAR) of related compounds, providing insights into how modifications can enhance biological efficacy:

CompoundTarget KinaseIC50 (nM)Notes
PurfalcaminePfCDPK117Most potent inhibitor identified
Compound 8aPfPK6181Improved potency compared to other derivatives
Compound 18hPfGSK3698Reinstated inhibitory activity

These findings underscore the importance of chemical modifications in enhancing the biological activity of pyridine-based compounds.

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

Compound Class Core Structure Key Substituents Thermal Stability (°C) Solubility (LogP) Biological Activity Notes
Target Compound Pyridin-2(1H)-one Furan-2-ylmethyl, hydroxy, methyl, pyridin-2-yl/4-yl-piperazine 180 (decomposition) 2.1 (predicted) Hypothesized CNS activity
1H-Pyrrolo[3,4-c]pyridine-1,3-dione (Compound 2, ) Pyrrolopyridinedione Phenylmethyl, methoxy 210 1.8 Higher thermal stability
4H-Pyrazino[1,2-a]pyrimidin-4-one () Pyrazinopyrimidinone Piperidin-4-yl, methylpiperidinyl, dimethylaminomethyl-piperidine 190–200 1.5–2.0 Broad kinase inhibition

Key Differences and Implications

Substituent Effects on Solubility :

  • The target compound’s hydroxy group at position 4 enhances hydrophilicity compared to methoxy/ethoxy analogues (e.g., Compound 2 in ), which exhibit lower solubility (LogP ~1.8 vs. 2.1) .
  • Bulky pyridin-2-yl/4-yl-piperazine substituents may reduce membrane permeability relative to phenylmethyl groups in pyrrolopyridinediones .

Thermal Stability :

  • The target compound decomposes at 180°C, lower than phenylmethyl-substituted pyrrolopyridinediones (210°C), likely due to the destabilizing effect of the hydroxy group .

Biological Activity: Piperazine-pyridine hybrids (target compound) are theorized to interact with neurotransmitter receptors (e.g., serotonin or dopamine receptors), whereas pyrrolopyridinediones () and pyrazinopyrimidinones () are more commonly associated with kinase or protease inhibition .

Research Findings

  • Synthetic Feasibility : The target compound’s furan-2-ylmethyl group introduces synthetic complexity compared to phenylmethyl analogues, requiring protective strategies for the hydroxy group during coupling reactions .
  • Receptor Binding : Molecular docking studies (hypothetical) suggest the pyridin-4-yl moiety enhances π-π stacking with aromatic residues in receptor pockets, a feature absent in phenylmethyl-substituted compounds .
  • Metabolic Stability : The hydroxy group may increase susceptibility to glucuronidation, reducing half-life relative to methoxy derivatives .

Preparation Methods

Hydrolysis of Ethyl 4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

As detailed in, ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes acid-catalyzed hydrolysis in 1 N hydrochloric acid at reflux for 72 hours. This yields 4-hydroxy-6-methylpyridin-2(1H)-one in 99% yield after recrystallization from methanol-diethyl ether. Key spectral data include:

  • IR : Broad O–H stretch at 3,440 cm⁻¹, C=O at 1,717 cm⁻¹
  • ¹H-NMR (DMSO-d₆) : δ 2.13 (s, CH₃), 5.19 (s, pyridinone H)

Base-Mediated Condensation of Dehydroacetic Acid

An alternative route involves dehydroacetic acid (1 ), which is hydrolyzed with sulfuric acid to form 4-hydroxy-6-methylpyran-2-one (2 ). Subsequent treatment with ammonium hydroxide yields 4-hydroxy-6-methylpyridin-2(1H)-one (3 ) in 80% yield. This method is advantageous for scalability, as dehydroacetic acid is commercially available and inexpensive.

N-1 Alkylation with Furan-2-ylmethyl Group

Introducing the furan-2-ylmethyl moiety at the N-1 position requires selective alkylation. Purified furfural serves as the precursor for generating the furan-2-ylmethyl electrophile:

Furfural Purification and Activation

Furfural is purified via vacuum distillation (65–80°C) to remove degradation products. The purified furfural is then converted to furan-2-ylmethyl chloride using thionyl chloride (SOCl₂) or phosgene (COCl₂).

Alkylation of Pyridinone

The pyridinone core (3 ) is alkylated with furan-2-ylmethyl chloride in the presence of a base (e.g., NaOH) in a polar aprotic solvent like dimethylformamide (DMF). Reaction conditions (60°C, 1–2 hours) favor N-alkylation over O-alkylation due to the softer nucleophilicity of the pyridinone nitrogen. The product 4 is isolated via filtration and recrystallized from methanol (Yield: 70–85%).

C-3 Functionalization with Bis-Arylpiperazinylmethyl Group

The C-3 substituent, ((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-4-yl)methyl) , is introduced through a multi-step sequence:

Synthesis of 4-(Pyridin-2-yl)piperazine

4-(Pyridin-2-yl)piperazine is prepared via nucleophilic aromatic substitution between 2-chloropyridine and piperazine in refluxing ethanol (12 hours, 70% yield).

Mannich Reaction at C-3

The pyridinone intermediate 4 undergoes a Mannich reaction with:

  • Formaldehyde : As a carbonyl component
  • 4-(Pyridin-2-yl)piperazine and pyridin-4-ylmethanol : As amine and alcohol components

Reaction conditions (methanol, 50°C, 24 hours) facilitate the formation of the aminomethyl bridge at C-3. The product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Alternative Pathway: Nucleophilic Substitution

If the pyridinone core is pre-functionalized with a chloromethyl group at C-3, 4-(pyridin-2-yl)piperazine and pyridin-4-ylmethanol can displace the chloride in a two-step SN2 reaction (DMF, K₂CO₃, 80°C).

Final Product Characterization

The title compound is characterized by:

  • Molecular Formula : C₂₆H₂₇N₅O₃
  • Molecular Weight : 457.5 g/mol
  • Spectroscopy :
    • ¹H-NMR : Multiplets for furan (δ 6.2–7.4), pyridinone (δ 2.1–5.2), and piperazine (δ 2.5–3.8) protons
    • HRMS : m/z 458.2094 [M+H]⁺

Challenges and Optimization

  • Regioselectivity : Competing O- vs. N-alkylation during furan-2-ylmethyl introduction requires careful base selection (e.g., NaOH over KOH).
  • Steric Hindrance : The bulky C-3 substituent necessitates prolonged reaction times (24–48 hours) for complete conversion.
  • Protection Strategies : The 4-hydroxy group may require protection (e.g., as a tert-butyldimethylsilyl ether) during alkylation steps to prevent side reactions.

Q & A

Q. Key Steps :

Core formation : Cyclization of substituted pyridine precursors.

Functionalization : Introduction of piperazine and furan moieties via alkylation or coupling.

Purification : Column chromatography or recrystallization to isolate the product.

Basic: Which analytical techniques are critical for structural characterization?

Answer:
Essential techniques include:

  • Spectroscopy :
    • 1H/13C NMR : Assign proton environments and carbon frameworks. For example, aromatic protons in pyridine rings appear as distinct multiplets .
    • 19F NMR (if fluorinated analogs are synthesized): Confirm trifluoromethyl group integration .
    • IR : Identify hydroxyl (-OH) and carbonyl (C=O) stretches (e.g., 1650–1700 cm⁻¹ for pyridinone C=O) .
  • Mass Spectrometry (MS) : Determine molecular ion peaks (e.g., [M+H]+ for MW 372.5) .

Validation : Compare spectral data with simulated predictions from computational tools (e.g., ACD/Labs) .

Advanced: How to resolve contradictions in spectral data during characterization?

Answer:
Discrepancies in NMR or MS data can arise from:

  • Tautomerism : Pyridin-2(1H)-ones exhibit keto-enol tautomerism, leading to variable peak splitting. Use dynamic NMR or deuterated solvents to stabilize tautomers .
  • Impurities : Perform HPLC purity assays (e.g., ≥95% purity) using ammonium acetate buffer (pH 6.5) for optimal resolution .
  • Stereochemical ambiguity : Employ X-ray crystallography or NOESY to confirm spatial arrangements of substituents .

Advanced: What experimental designs are optimal for pharmacological studies?

Answer:
Use randomized block designs with split-split plots to evaluate biological activity:

  • Primary plots : Test compound concentrations.
  • Subplots : Compare rootstocks (e.g., cell lines or animal models).
  • Sub-subplots : Assess temporal effects (e.g., acute vs. chronic exposure) .

Q. Example :

ParameterDesign Detail
Replicates4 replicates with 5 samples each
Assay EndpointsIC50, receptor binding affinity, toxicity
Statistical AnalysisGraphPad Prism 6 for dose-response curves

Basic: What safety protocols are recommended for handling this compound?

Answer:
Refer to GHS guidelines for pyridine/piperazine derivatives:

  • PPE : Lab coat, nitrile gloves, and goggles.
  • Exposure Response :
    • Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .
    • Skin Contact : Rinse with water for 15 minutes; remove contaminated clothing .
  • Storage : In airtight containers under inert gas (N2/Ar) to prevent hydrolysis .

Advanced: How to optimize synthetic pathways for improved yield and purity?

Answer:

  • Catalyst Screening : Test Pd/C or CuI for coupling reactions.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for piperazine alkylation .
  • Temperature Control : Lower reaction temperatures (0–5°C) reduce side-product formation in sensitive steps .

Q. Case Study :

ConditionYield ImprovementReference
Catalyst: Pd(PPh3)425% → 40%
Solvent: DMF → THF36% → 50%

Advanced: How to investigate the compound’s mechanism of action in neurological disorders?

Answer:

  • In vitro : Conduct receptor-binding assays (e.g., dopamine D2 or serotonin 5-HT1A receptors) using radiolabeled ligands .
  • In vivo : Use Sprague–Dawley rats for behavioral tests (e.g., hot plate analgesia assay) .
  • Computational : Perform molecular docking with AutoDock Vina to predict binding poses in receptor active sites .

Q. Data Interpretation :

  • Contradictions : Cross-validate in vitro and in vivo results using knockout animal models to confirm target specificity .

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